2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile
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Overview
Description
2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile is an organic compound with the molecular formula C17H11N3O3 It is characterized by the presence of a nitrophenyl group, a methoxyphenyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile typically involves the reaction of 4-nitrobenzaldehyde with 4-methoxybenzyl cyanide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, industrial production would require the implementation of purification techniques, such as recrystallization or chromatography, to obtain the compound in a form suitable for further use.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-({4-[(4-Aminophenyl)methoxy]phenyl}methylidene)propanedinitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The nitro group, methoxy group, and propanedinitrile moiety can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, respectively, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Nitrophenyl)methylidene]propanedinitrile: Similar structure but lacks the methoxy group.
4-[(4-Methoxyphenyl)methylidene]propanedinitrile: Similar structure but lacks the nitro group.
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Contains both methoxy and nitro groups but differs in the core structure.
Uniqueness
2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c18-10-15(11-19)9-13-3-7-17(8-4-13)23-12-14-1-5-16(6-2-14)20(21)22/h1-9H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVFTXLMCHBYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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